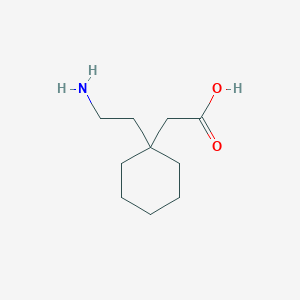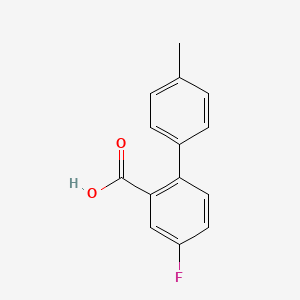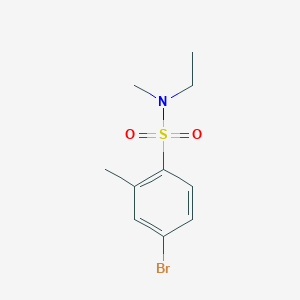
4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide
Descripción general
Descripción
“4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide” is a chemical compound with the molecular formula C10H14BrNO2S . It is also known by other names such as “4-Brom-N,N-diethylbenzolsulfonamid” in German, “4-Bromo-N,N-diethylbenzenesulfonamide” in English, and “4-Bromo-N,N-diéthylbenzènesulfonamide” in French .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide” consists of a benzene ring substituted with a bromine atom and a sulfonamide group . The sulfonamide group contains two ethyl groups and one dimethyl group .Aplicaciones Científicas De Investigación
Gastroprotective Properties
Research on ebrotidine, a compound with a similar bromo-benzenesulfonamide structure, highlights its unique properties combining H2-receptor antagonist activities with cytoprotective capabilities. This dual action, involving enhanced mucus gel protective qualities and promotion of mucosal repair, positions it as a potential therapeutic agent in treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Electrochemical Surface Finishing and Energy Storage
Advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) have been reviewed, revealing their application in electroplating and energy storage. This research area demonstrates the potential for utilizing related chemical structures in developing new materials for energy applications (Tsuda, Stafford, & Hussey, 2017).
Flame Retardants
A review on novel brominated flame retardants (NBFRs) discusses their occurrence in various environments and their potential risks. The study emphasizes the need for further research on the environmental fate and toxicity of these compounds, indicating the relevance of bromo-benzenesulfonamide derivatives in environmental sciences (Zuiderveen, Slootweg, & de Boer, 2020).
Regioselectivity in Chemical Synthesis
Research exploring the regioselectivity of bromination in unsymmetrical dimethylpyridines provides insights into the chemical behavior and potential applications of bromo-substituted compounds in organic synthesis. This work helps understand how bromo-groups influence chemical reactions, which could be relevant to the synthesis and application of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide derivatives (Thapa, Brown, Balestri, & Taylor, 2014).
Propiedades
IUPAC Name |
4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-4-12(3)15(13,14)10-6-5-9(11)7-8(10)2/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKHYALYYDPUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

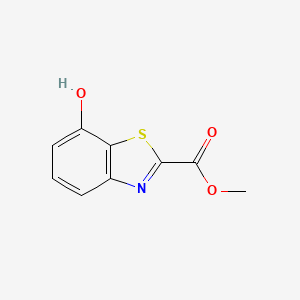

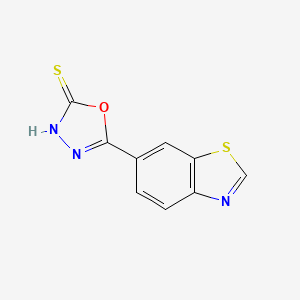


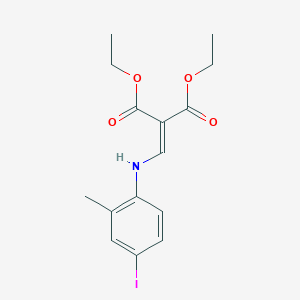

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)



